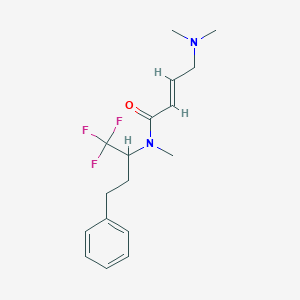
2-methyl-N-(4-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methylphenyl)prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying Parkinson's disease and other neurological disorders.
科学的研究の応用
2-methyl-N-(4-methylphenyl)prop-2-enamide has been widely used in scientific research as a model for Parkinson's disease. In animal models, 2-methyl-N-(4-methylphenyl)prop-2-enamide induces parkinsonian symptoms by selectively destroying dopaminergic neurons in the substantia nigra. This makes it a useful tool for studying the pathophysiology of Parkinson's disease and for testing potential treatments.
作用機序
2-methyl-N-(4-methylphenyl)prop-2-enamide is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain. By inhibiting complex I, 2-methyl-N-(4-methylphenyl)prop-2-enamide disrupts the production of ATP, leading to cellular energy depletion and oxidative stress. This ultimately leads to the death of dopaminergic neurons in the substantia nigra.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-methyl-N-(4-methylphenyl)prop-2-enamide are well-documented. In animal models, 2-methyl-N-(4-methylphenyl)prop-2-enamide induces parkinsonian symptoms such as tremors, rigidity, and bradykinesia. 2-methyl-N-(4-methylphenyl)prop-2-enamide also causes a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. Additionally, 2-methyl-N-(4-methylphenyl)prop-2-enamide has been shown to induce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-methyl-N-(4-methylphenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a useful tool for studying the pathophysiology of Parkinson's disease. Additionally, 2-methyl-N-(4-methylphenyl)prop-2-enamide-induced parkinsonian symptoms in animal models closely resemble those seen in human Parkinson's disease. However, there are also limitations to using 2-methyl-N-(4-methylphenyl)prop-2-enamide in lab experiments. 2-methyl-N-(4-methylphenyl)prop-2-enamide is a neurotoxin and can cause significant damage to dopaminergic neurons in the brain. Additionally, there are ethical concerns surrounding the use of 2-methyl-N-(4-methylphenyl)prop-2-enamide in animal models.
将来の方向性
There are several future directions for research on 2-methyl-N-(4-methylphenyl)prop-2-enamide. One area of research is the development of new treatments for Parkinson's disease that target mitochondrial complex I. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease at an early stage. Additionally, researchers are exploring the use of 2-methyl-N-(4-methylphenyl)prop-2-enamide in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
In conclusion, 2-methyl-N-(4-methylphenyl)prop-2-enamide is a potent inhibitor of mitochondrial complex I that has been widely used in scientific research as a model for Parkinson's disease. While there are advantages to using 2-methyl-N-(4-methylphenyl)prop-2-enamide in lab experiments, there are also limitations and ethical concerns. Future research on 2-methyl-N-(4-methylphenyl)prop-2-enamide will focus on developing new treatments for Parkinson's disease and exploring its potential use in other neurological disorders.
合成法
2-methyl-N-(4-methylphenyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with methylamine and acetic anhydride. The product is then treated with phosphorus oxychloride to yield 2-methyl-N-(4-methylphenyl)prop-2-enamide. Another method involves the reaction of 4-methylacetophenone with methylamine and formaldehyde, followed by reduction with sodium borohydride.
特性
IUPAC Name |
2-methyl-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)11(13)12-10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWUBQGSEPRUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

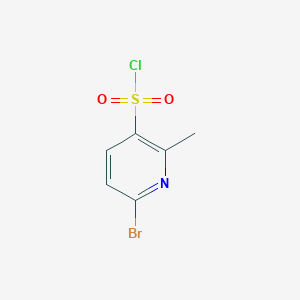
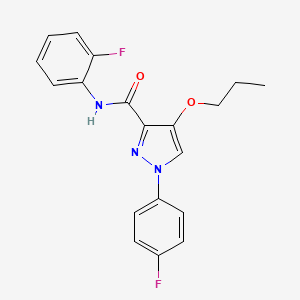
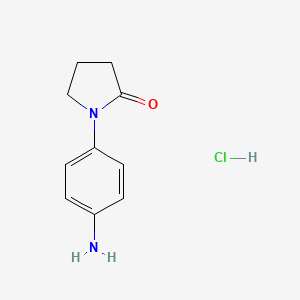
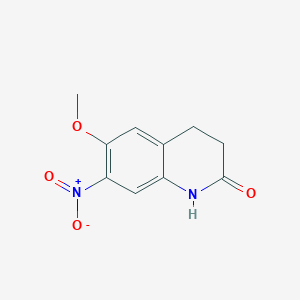
![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2618005.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
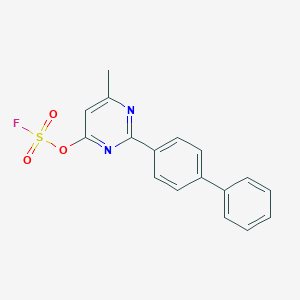
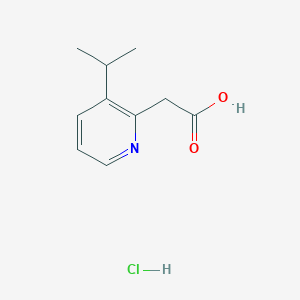
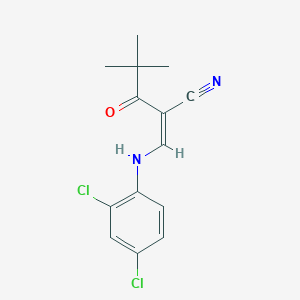
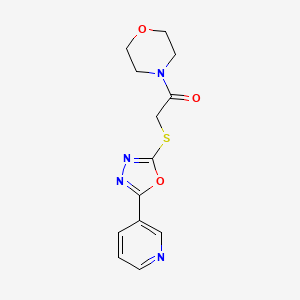
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2618012.png)

